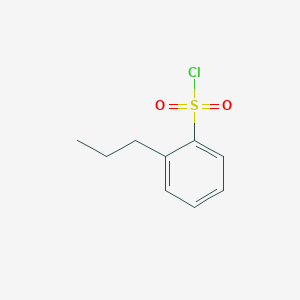

2-Propylbenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds like 2-Propylbenzene-1-sulfonyl chloride often involves electrophilic aromatic substitution . This is a polar, stepwise process where an electrophile attacks a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton from the sp3-hybridized carbon .Chemical Reactions Analysis

The chemical reactions involving 2-Propylbenzene-1-sulfonyl chloride are likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .科学的研究の応用

Palladium-Catalyzed C-H Bond Sulfonylation

Palladium(II)-catalyzed C-H sulfonylation of azobenzenes using arylsulfonyl chlorides represents a significant advancement in the field of organic synthesis. This method allows for the efficient and atom-economic production of sulfonylazobenzenes, demonstrating high efficiency and broad functional group tolerance across various examples (Duo Zhang, Xiuling Cui, Qianqian Zhang, Yangjie Wu, 2015).

Synthesis of High-Purity Halobenzenes

The use of sulfonyl chloride in directing fluorine substitution on the aryl ring during the synthesis of high-purity halobenzenes showcases its utility in producing key intermediates for agricultural and pharmaceutical applications. This method emphasizes the role of sulfonyl chlorides in achieving selective isomer isolation and high overall yields using cost-effective chemicals (R. Moore, 2003).

Ionic Liquid Catalysis

Innovative research into the synthesis of ionic liquid sulfonic acid functionalized pyridinium chloride and its application as a catalyst for solvent-free synthesis of organic compounds demonstrates the expanding scope of sulfonyl chloride derivatives in catalysis. This highlights the potential of sulfonyl chloride derivatives in green chemistry applications (A. R. Moosavi-Zare, M. Zolfigol, M. Zarei, A. Zare, V. Khakyzadeh, 2013).

Sulfonamide Synthesis

The application of sulfonyl chlorides in the synthesis of sulfonamides, particularly in the development of carbonic anhydrase inhibitors, is a notable example of their use in medicinal chemistry. This research underscores the utility of sulfonyl chlorides in the generation of compounds with potential therapeutic applications (A. Scozzafava, L. Menabuoni, F. Mincione, F. Briganti, G. Mincione, C. Supuran, 2000).

作用機序

The mechanism of action for reactions involving 2-Propylbenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .

将来の方向性

While specific future directions for 2-Propylbenzene-1-sulfonyl chloride are not mentioned in the search results, there is ongoing research into the fabrication of desalination membranes by interfacial polymerization . This could potentially involve compounds like 2-Propylbenzene-1-sulfonyl chloride. The research aims to improve the performance of thin-film composite (TFC) membranes, which are widely used in desalination .

特性

IUPAC Name |

2-propylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAURBQKSUZFYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylbenzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)